molecular formula C12H25N3O7S2 B5205377 N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate

Cat. No.: B5205377
M. Wt: 387.5 g/mol
InChI Key: QRBFSNYYMHZRGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves the reaction of 4-amino-3-methylphenyl with ethylamine, followed by the addition of methanesulfonamide. The compound is then combined with sulfuric acid to form the sesquisulfate monohydrate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes precise temperature control, pH adjustments, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications depending on the specific reaction conditions .

Scientific Research Applications

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves its role as a developing agent in photographic processes. It reduces silver ions in silver halide crystals, leading to the formation of metallic silver. The oxidized developing agent then reacts with color couplers to form color dye molecules, which create the visible image on the film .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide include:

Uniqueness

What sets N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide apart from these similar compounds is its specific chemical structure, which provides unique properties and reactivity. This makes it particularly effective in certain photographic processes, such as the E-6 process used for developing color reversal films .

Properties

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S.H2O4S.H2O/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4;/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBFSNYYMHZRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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